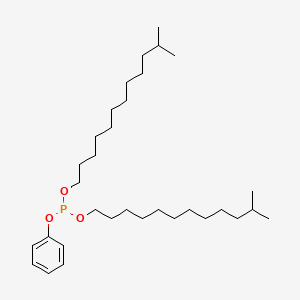
Diisotridecyl phenyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisotridecyl phenyl phosphite is an organic phosphite compound with the molecular formula C32H59O3P. It is a colorless or pale yellow liquid with low viscosity and excellent antioxidant properties. This compound is primarily used as an antioxidant in various polymer applications to prevent oxidative degradation during processing and usage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diisotridecyl phenyl phosphite can be synthesized through an esterification reaction between phenol and isotridecyl alcohol. The reaction typically involves the use of a catalyst, such as an acid or base, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 100-150°C and removing water formed during the reaction to drive the equilibrium towards the formation of the ester .
Industrial Production Methods
In industrial settings, this compound is produced using continuous esterification processes. The reactants, phenol and isotridecyl alcohol, are fed into a reactor along with a catalyst. The reaction mixture is heated, and the water formed is continuously removed. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Diisotridecyl phenyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphorous acid and isotridecyl alcohol.
Substitution: It can undergo substitution reactions with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Hydrolysis: This reaction occurs in the presence of water, often under acidic or basic conditions.
Substitution: Nucleophiles such as alcohols or amines can react with this compound under mild conditions
Major Products Formed
Oxidation: Phosphates
Hydrolysis: Phosphorous acid and isotridecyl alcohol
Substitution: Various substituted phosphites depending on the nucleophile used
Applications De Recherche Scientifique
Diisotridecyl phenyl phosphite has several scientific research applications:
Biology: It is studied for its potential antioxidant properties in biological systems.
Medicine: Research is ongoing to explore its potential use as an antioxidant in pharmaceutical formulations.
Mécanisme D'action
Diisotridecyl phenyl phosphite acts as an antioxidant by decomposing hydroperoxides, which are formed during the oxidative degradation of polymers. The compound reacts with hydroperoxides to form phosphates and alcohols, thereby preventing the propagation of oxidative chain reactions. This mechanism helps in stabilizing polymers and extending their lifespan .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisodecyl phenyl phosphite: Similar in structure but with different alkyl groups.
Triphenyl phosphite: Contains three phenyl groups instead of alkyl groups.
Tris(nonylphenyl) phosphite: Contains nonylphenyl groups instead of isotridecyl groups.
Uniqueness
Diisotridecyl phenyl phosphite is unique due to its specific alkyl groups, which provide it with distinct physical and chemical properties. Its low viscosity and excellent antioxidant properties make it particularly suitable for use in high-performance polymer applications .
Propriétés
Numéro CAS |
67874-37-7 |
|---|---|
Formule moléculaire |
C32H59O3P |
Poids moléculaire |
522.8 g/mol |
Nom IUPAC |
bis(11-methyldodecyl) phenyl phosphite |
InChI |
InChI=1S/C32H59O3P/c1-30(2)24-18-13-9-5-7-11-15-22-28-33-36(35-32-26-20-17-21-27-32)34-29-23-16-12-8-6-10-14-19-25-31(3)4/h17,20-21,26-27,30-31H,5-16,18-19,22-25,28-29H2,1-4H3 |
Clé InChI |
ZCEURBBJHMJEOG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCOP(OCCCCCCCCCCC(C)C)OC1=CC=CC=C1 |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



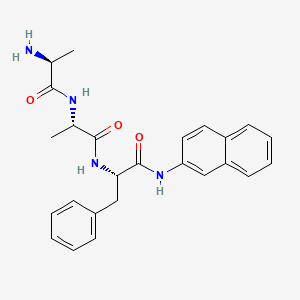
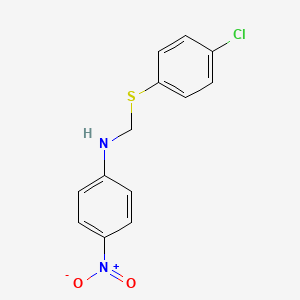
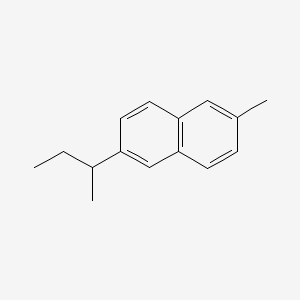
![2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B13768576.png)
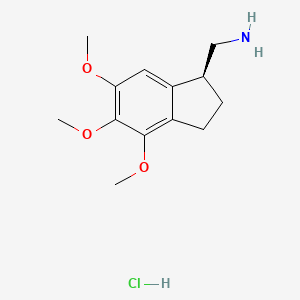

![N-2-Azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide](/img/structure/B13768595.png)

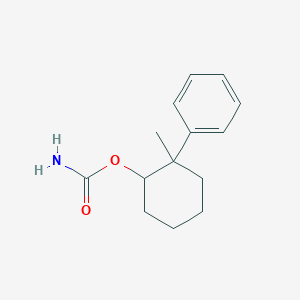


![[[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate](/img/structure/B13768635.png)

